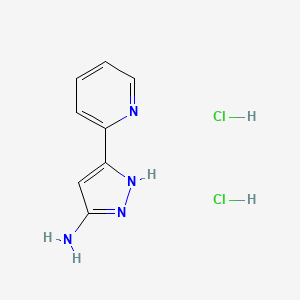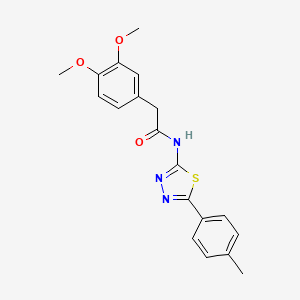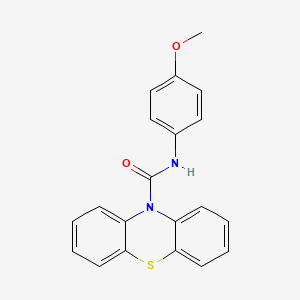
3-Bromocyclohexane-1,2-dione
Vue d'ensemble
Description
The compound 3-Bromocyclohexane-1,2-dione is a brominated derivative of cyclohexane-1,2-dione, which is a versatile scaffold for the synthesis of various organic molecules, including six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with a wide range of activities, such as anti-viral, anti-bacterial, and anti-cancer properties .
Synthesis Analysis
The synthesis of brominated cyclohexane diones can be achieved through different methods. For instance, the bromination of cyclohexa-1,3-diene leads to various brominated products, including tetrabromocyclohexane, which can be further manipulated to yield different structures . Additionally, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative has been demonstrated, with characterization by 1H-NMR spectroscopy . Moreover, an efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which could potentially be applied to the synthesis of this compound derivatives .
Molecular Structure Analysis
The molecular structure of brominated cyclohexane diones can be analyzed using various spectroscopic techniques. For example, the conformation and bromination of Bicyclo[3.3.1]nonane-2,6-dione have been studied, and the conformations of the resulting compounds were determined by X-ray diffraction analyses . Similarly, the structure of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative was characterized by 1H-NMR spectroscopy .
Chemical Reactions Analysis
Brominated cyclohexane diones can undergo various chemical reactions. For instance, the bromination of cyclohexa-1,3-diene and its derivatives can lead to a range of brominated products, which can be further transformed into other compounds through reactions such as dehydrobromination . Additionally, the reactivity of the keto groups in brominated cyclohexane diones can be explored to produce monosubstituted derivatives, as seen in the study of Bicyclo[2.2.2]octane-2-spirocyclohexanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from the properties of similar brominated cyclohexane diones. These compounds typically have high reactivity due to the presence of active methylene groups and carbonyl functionalities. The bromination of cyclohexa-1,3-diene, for example, has been shown to proceed via anti 1,2-addition followed by rearrangements to form products of conjugation addition . The solubility, melting points, and other physical properties would be specific to each derivative and can be determined through experimental studies.
Applications De Recherche Scientifique
Synthesis and Characterization
- 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative have been synthesized and characterized, with the 3-bromo derivative being studied through 1H-NMR spectroscopy (Oda, Oda, Miyakoshi, & Kitahara, 1977).
Catalytic Applications
- In a study, 2-Bromocyclohex-1-enecarboxylic acids were carbonylatively cyclized with arylhydrazines in the presence of a palladium catalyst to produce 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Oxidation Studies
- Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized by dimethyl sulphoxide to the 2,3-dione derivative, demonstrating different reaction outcomes based on isomer structures (Sato, Inoue, Hirayama, & Ohashi, 1977).
Antimicrobial Applications
- Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes showed moderate to excellent antimicrobial activity (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Complex Formation with Metals
- The monoximes of cyclohexane-1,2-dione and its substituted derivatives have been used to prepare complexes with divalent cobalt, nickel, and copper (Bassett, Bensted, & Grzeskowiak, 1969).
Anti-proliferative and Cancer Studies
- Cyclohexane-1,3-dione is used in organic synthesis to produce compounds showing anti-proliferative activity against cancer cell lines (Mohareb, Abdo, Ibrahim, & Samir, 2021).
Chemical Structure Studies
- Studies on the structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions have been conducted using NMR and DFT computational methods (Gryff-Keller & Szczeciński, 2010).
Propriétés
IUPAC Name |
3-bromocyclohexane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNTVZMJPXZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)
![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)
![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)


![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)
![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)



![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)